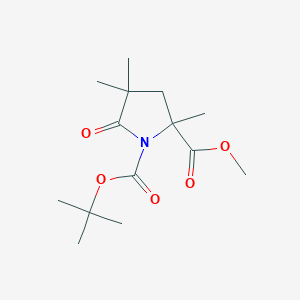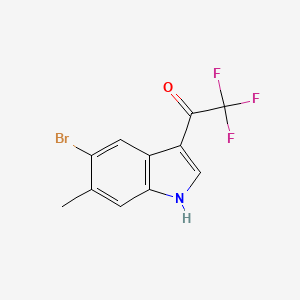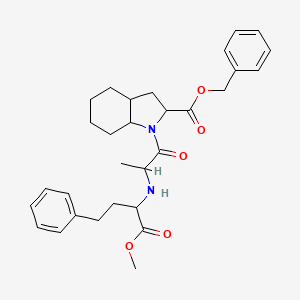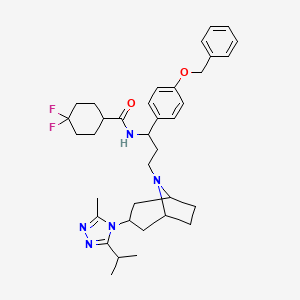
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato es un compuesto orgánico complejo con una estructura única que incluye grupos tert-butil, metil y trimetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato típicamente involucra múltiples pasos, incluyendo la protección de grupos funcionales, la formación del anillo pirrolidínico y la introducción de grupos tert-butil y metil. Los reactivos comunes utilizados en la síntesis incluyen cloruro de tert-butilo, yoduro de metilo y varios catalizadores para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para agilizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como metóxido de sodio o tert-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los estudios detallados sobre su mecanismo de acción son esenciales para comprender sus potenciales aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato: Similar en estructura pero con variaciones en grupos funcionales.
1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato: Otro compuesto relacionado con diferentes sustituyentes.
Unicidad
1-O-tert-butil 2-O-metil 2,4,4-trimetil-5-oxopirrolidina-1,2-dicarboxilato es único debido a su combinación específica de grupos tert-butil, metil y trimetil, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H23NO5 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3 |
Clave InChI |
DIVMCYMKHUPYFL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)



![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


